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molecular formula C4H5FO4 B8543260 2-Fluoro-malonic acid monomethyl ester

2-Fluoro-malonic acid monomethyl ester

Cat. No. B8543260
M. Wt: 136.08 g/mol
InChI Key: PAUCQWVLVBSCTP-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

KOH (38 mg, 0.67 mmol) was added to a solution 2-fluoro-malonic acid diethyl ester (100 mg, 0.563 mmol) in methanol (0.7 mL). The reaction mixture was stirred for 4 hours at ambient temperature then concentrated. The residue was diluted with water, acidified with conc. HCl, and the product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 70 mg (77%) of 2-fluoro-malonic acid monomethyl ester
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH2:3]([O:5][C:6](=[O:14])[CH:7]([F:13])[C:8]([O:10]CC)=[O:9])C>CO>[CH3:3][O:5][C:6](=[O:14])[CH:7]([F:13])[C:8]([OH:10])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
38 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)F)=O
Name
Quantity
0.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C(C(=O)O)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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